2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole is a heterocyclic compound that contains both indole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole typically involves multi-step reactions. One common method includes the formation of the indole core followed by the introduction of the tetrazole group. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Another heterocyclic compound with potential biological activities.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
CAS No. |
66355-08-6 |
---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-phenyl-3-[1-(2H-tetrazol-5-yl)ethylsulfanyl]-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11(17-19-21-22-20-17)23-16-13-9-5-6-10-14(13)18-15(16)12-7-3-2-4-8-12/h2-11,18H,1H3,(H,19,20,21,22) |
InChI Key |
BQCWYQWISABPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNN=N1)SC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.